REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14](=[O:19])[NH:15][CH2:16][C:17]#[N:18])(C)(C)C>C(O)=O>[C:17]([CH2:16][NH:15][C:14]([CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH:8]1[NH2:7])=[O:19])#[N:18]
|
Name
|
[2-(cyanomethyl-carbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1C(CCCC1)C(NCC#N)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 10% MeOH/dichloromethane solution (150 ml) Potassium carbonate
|
Type
|
ADDITION
|
Details
|
was added until pH
|
Type
|
FILTRATION
|
Details
|
before being filtered through Celite plug
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CNC(=O)C1C(CCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |